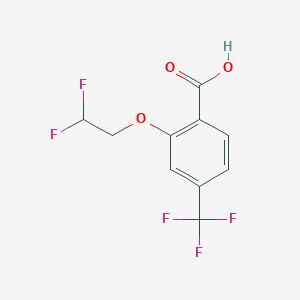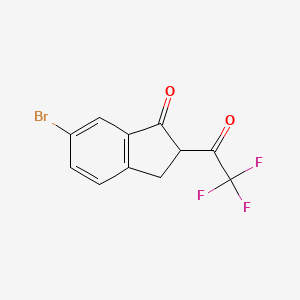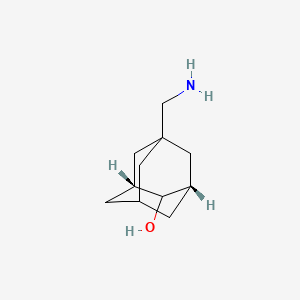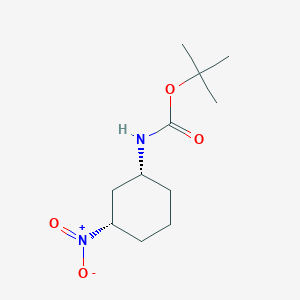
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a cyclohexane ring substituted with a nitro group and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester typically involves the nitration of cyclohexane derivatives followed by the introduction of the carbamate group. The reaction conditions often require careful control of temperature and pH to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by esterification reactions. These methods are optimized for yield and purity, often employing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo oxidation reactions, potentially forming nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines and their derivatives.
Substitution: Formation of substituted carbamates and related compounds.
Scientific Research Applications
Chemistry: In chemistry, cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The nitro group can be modified to enhance biological activity or reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials where specific structural properties are desired.
Mechanism of Action
The mechanism of action of cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate ester can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: Differing in the configuration around the cyclohexane ring.
3-Nitrocyclohexylamine: Lacking the carbamate ester group.
tert-Butyl carbamate: Lacking the nitro group and cyclohexane ring.
Uniqueness: cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the combination of the nitro group and the carbamate ester on a cyclohexane ring. This specific arrangement imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-nitrocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
IWXAMEDUNJSUFE-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


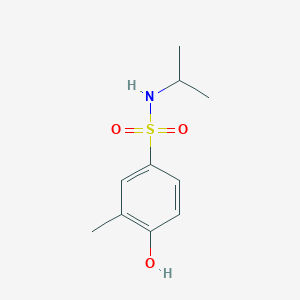
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
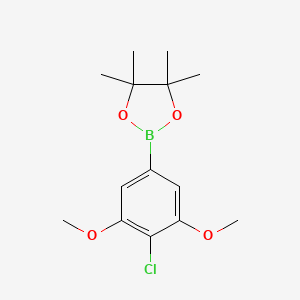
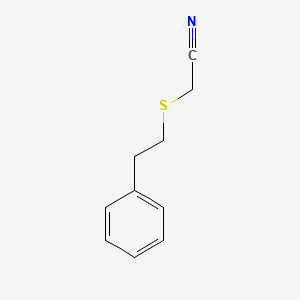
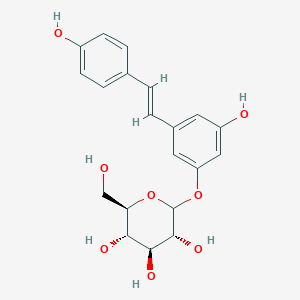
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
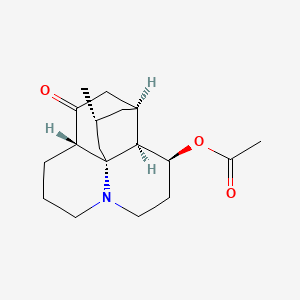
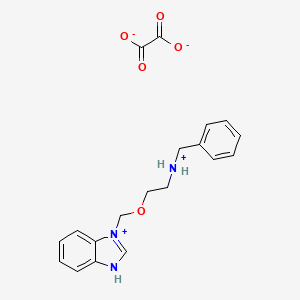
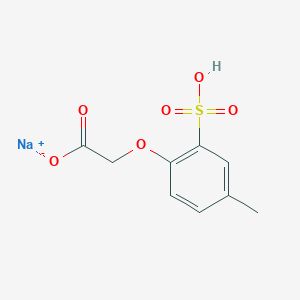
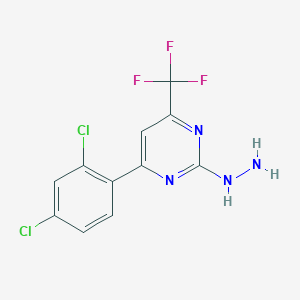
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
